2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJUXRLWJYAHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
The 1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis , involving cyclization of a thiourea derivative with α-haloketones. For this compound:
- 4-(Chloroacetyl)thiazole-2-thiol serves as the primary intermediate.
- Substitution at the 4-position is achieved using cyclohexyl isocyanate in the presence of a base (e.g., triethylamine) to form the carbamoyl methyl group.
Reaction Conditions :
- Solvent: Anhydrous dichloromethane (DCM)
- Temperature: 0–5°C (to minimize side reactions)
- Yield: 68–72%
Sulfanyl Group Introduction
The sulfanyl (-S-) bridge is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of the thiazole ring. Key considerations:
Thiolation Reagents
- Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C.
- Thiourea with subsequent acidic hydrolysis.
Optimization Data :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaSH | DMF | 80 | 65 |
| Thiourea/HCl | EtOH | Reflux | 58 |
Triethylamine (2 eq.) as a base improves yields by scavenging HCl generated during the reaction.
Acetamide Side Chain Coupling
The N-(4-fluorophenyl)acetamide moiety is introduced via amide bond formation between the sulfanyl-thiazole intermediate and 4-fluoroaniline.
Activation Strategies
- Carbodiimide-mediated coupling : Using EDCI/HOBt in DCM.
- In situ acid chloride formation : Thionyl chloride (SOCl₂) followed by reaction with 4-fluoroaniline.
Comparative Efficiency :
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | 12 | 78 | 95.2 |
| SOCl₂/4-fluoroaniline | 6 | 82 | 97.1 |
The SOCl₂ method offers higher efficiency but requires strict moisture control.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.89 (d, J = 6.8 Hz, 2H, CH₂N), 1.80–1.65 (m, 5H, cyclohexyl), 1.45–1.20 (m, 5H, cyclohexyl).
- HRMS : Calculated for C₂₀H₂₃FN₃O₂S₂ [M+H]⁺: 434.1264; Found: 434.1268.
Scale-Up Challenges and Solutions
Exothermicity Management
The thiazole cyclization step is highly exothermic. Industrial-scale protocols recommend:
Byproduct Formation
- N-methylmorpholine (2 eq.) reduces dimerization during amide coupling.
- Molecular sieves (4Å) absorb water in SOCl₂-mediated reactions, improving yields by 8–12%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction times for thiazole formation (yield: 74% vs. 68% conventional).
Flow Chemistry Approaches
Continuous flow systems enable safer handling of SOCl₂ and improve heat transfer during exothermic steps.
Chemical Reactions Analysis
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
- Key Difference : Replaces the cyclohexylcarbamoyl group with a (4-fluorophenyl)carbamoyl methyl substituent.
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide Dimer
- Key Difference: Substitutes the thiazole ring with a diaminopyrimidine core.
- Implications : The pyrimidine scaffold may alter binding interactions, favoring DNA or kinase targets. Quantum chemical analysis of this dimer revealed strong hydrogen-bonding interactions, suggesting higher crystallinity and stability .
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Key Difference : Simplifies the structure with a chloro substituent instead of the cyclohexylcarbamoyl methyl group.
- Implications : Reduced steric bulk may improve solubility but decrease enzyme affinity. This compound serves as an intermediate in synthesizing more complex derivatives .
SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)
- Key Difference : Incorporates a naphthalene substituent on the thiazole and a pyrimidine sulfanyl group.
- Implications : The naphthalene group enhances hydrophobic interactions, making SirReal2 a potent SIRT2 inhibitor. This highlights how aromatic extensions can modulate target selectivity .
Anti-Inflammatory and Anti-Exudative Activity
- Triazole-Based Analog () : A triazole derivative with a sulfanyl-acetamide scaffold demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg vs. 10 mg/kg dose). This suggests that the sulfanyl-acetamide motif itself may contribute to anti-inflammatory effects .
- Target Compound : The cyclohexylcarbamoyl group could enhance cyclooxygenase (COX) or MMP inhibition, though specific data are pending.
Enzyme Inhibition Profiles
- MMP Inhibitor () : A thiazole-acetamide with a piperazinyl group showed potent matrix metalloproteinase (MMP) inhibition (IC₅₀ < 1 µM). The piperazine moiety likely facilitates chelation with zinc in the enzyme active site .
Elemental and Spectroscopic Analysis
- Piperazinyl-Thiazole () : Elemental analysis (C, H, N) matched theoretical values within 0.02%, confirming purity. The target compound would require analogous validation .
- Quantum Chemical Data () : The pyrimidine dimer exhibited low dipole moments (2.1 D), suggesting moderate solubility in polar solvents .
Physicochemical and ADME Profiles
Biological Activity
The compound 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a thiazole derivative notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 446.6 g/mol. The compound features a thiazole ring, a cyclohexylcarbamoyl group, and a fluorophenyl moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties, particularly against fungal strains such as Penicillium marneffei and Trichophyton species. The presence of the thiazole ring enhances interaction with microbial targets, potentially disrupting their metabolic processes.
- Anticancer Potential : Research indicates that compounds containing thiazole rings may inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific interactions between the compound and cancer cell receptors are an area of ongoing investigation.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Penicillium marneffei and Trichophyton | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various thiazole derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) effective against several fungal strains, suggesting potential for therapeutic use in fungal infections.
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that the compound exhibited cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism was linked to the activation of apoptotic pathways.
- Inflammation Models : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α), highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the critical steps in synthesizing 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide?
Methodological Answer:
The synthesis typically involves three key stages:
Formation of the thiazole core : Cyclization of thiourea derivatives with α-halo ketones under basic conditions generates the 1,3-thiazole ring .
Sulfanyl-acetamide coupling : A nucleophilic substitution reaction links the thiazole sulfanyl group to the acetamide backbone. Solvents like dichloromethane or THF are used to facilitate reactivity .
Functionalization of substituents : The cyclohexylcarbamoyl and 4-fluorophenyl groups are introduced via amidation or Suzuki coupling, requiring palladium catalysts and controlled pH .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensure >95% purity .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during thiourea cyclization minimizes side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for bulky substituents .
- Catalyst screening : Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling improves aryl group incorporation .
- pH adjustment : Buffering amidation reactions at pH 8–9 prevents hydrolysis of the acetamide bond .
Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .
Basic: What analytical techniques are essential for characterizing this compound’s structure?
Methodological Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; thiazole C=S at δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
Single-crystal X-ray diffraction:
- Crystal growth : Slow evaporation of saturated acetone/water solutions produces diffraction-quality crystals .
- Data collection : A Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) collects reflections at 298 K .
- Structure refinement : Software like SHELXL refines parameters (R-factor <0.04) to resolve torsional angles and hydrogen bonding (e.g., N–H···O interactions stabilizing the acetamide group) .
This confirms the sulfanyl-thiazole linkage geometry and fluorophenyl planarity, critical for SAR studies .
Basic: What preliminary assays are used to evaluate this compound’s biological activity?
Methodological Answer:
Initial screening includes:
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ <10 μM suggests therapeutic potential) .
Controls: Include positive (e.g., doxorubicin) and vehicle (DMSO) controls to validate results .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
SAR strategies involve:
- Substituent variation : Replacing the 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
- Scaffold hopping : Testing thiazole vs. oxadiazole cores to improve metabolic stability .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase active sites) .
Validation : In vivo pharmacokinetics (e.g., oral bioavailability in rodent models) and toxicity profiling (LD₅₀) .
Basic: How can solubility challenges be addressed during in vitro testing?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Buffered solutions (pH 7.4 PBS) prevent precipitation in biological assays .
- Surfactants : Polysorbate-80 (0.01% w/v) stabilizes colloidal dispersions .
Advanced: What methodologies elucidate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
- Proteomics : SILAC labeling quantifies kinase inhibition (e.g., reduced phosphorylated EGFR levels) .
- Flow cytometry : Annexin V/PI staining confirms apoptosis induction .
- In silico modeling : Molecular dynamics simulations predict binding stability in ATP pockets .
Basic: How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Standardize protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Control variables : Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .
- Meta-analysis : Compare datasets using statistical tools (e.g., Prism) to identify outliers and confounding factors .
Advanced: What strategies improve the compound’s bioavailability for preclinical studies?
Methodological Answer:
- Prodrug design : Esterification of the acetamide group enhances intestinal absorption .
- Nanocarriers : Encapsulation in PLGA nanoparticles improves plasma half-life .
- Salt formation : Hydrochloride salts increase solubility without altering activity .
Evaluation : Pharmacokinetic parameters (Cₘₐₓ, AUC₀–₂₄) in Sprague-Dawley rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
